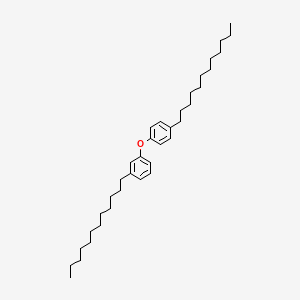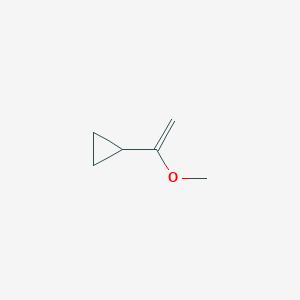![molecular formula C22H15NO4S B14476428 {[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid CAS No. 66205-35-4](/img/structure/B14476428.png)
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene moiety attached to a pyrrolidine ring, which is further connected to a sulfanylacetic acid group. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Attachment of the Pyrene Moiety: The pyrene group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Sulfanylacetic Acid Group: The final step involves the addition of the sulfanylacetic acid group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a probe in fluorescence studies due to the pyrene moiety.
Biology: The compound can be employed in the study of enzyme mechanisms and as a fluorescent marker in biological assays.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of {[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function.
Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
{[2,5-Dioxo-1-(phenyl)pyrrolidin-3-yl]sulfanyl}acetic acid: Similar structure but with a phenyl group instead of a pyrene moiety.
{[2,5-Dioxo-1-(naphthyl)pyrrolidin-3-yl]sulfanyl}acetic acid: Contains a naphthyl group, offering different electronic and steric properties.
Uniqueness
{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid is unique due to the presence of the pyrene moiety, which imparts strong fluorescence and specific binding characteristics. This makes it particularly valuable in applications requiring fluorescence detection and molecular recognition.
Propiedades
Número CAS |
66205-35-4 |
|---|---|
Fórmula molecular |
C22H15NO4S |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-(2,5-dioxo-1-pyren-4-ylpyrrolidin-3-yl)sulfanylacetic acid |
InChI |
InChI=1S/C22H15NO4S/c24-18-10-17(28-11-19(25)26)22(27)23(18)16-9-14-5-1-3-12-7-8-13-4-2-6-15(16)21(13)20(12)14/h1-9,17H,10-11H2,(H,25,26) |
Clave InChI |
OVFVWVDBWSGUTB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
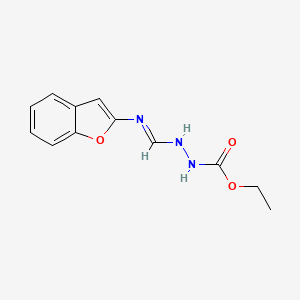
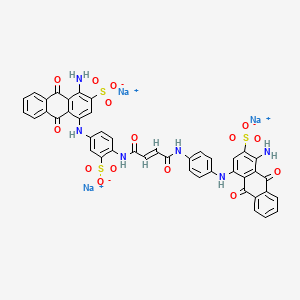
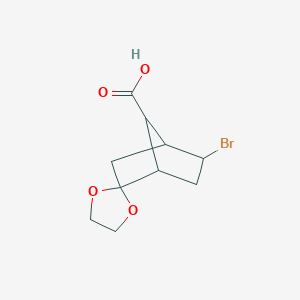


![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
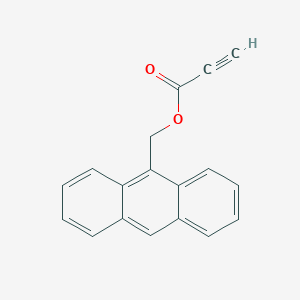
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
